4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride
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Overview
Description
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an aminopropyl group, a methyl group, and a triazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride typically involves the reaction of 3-methyl-1H-1,2,4-triazole-5-thione with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The aminopropyl group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 3-aminopropyltriethoxysilane and other triazole derivatives. These compounds share structural similarities but differ in their chemical properties and applications .
Uniqueness
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(3-aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-5-8-9-6(11)10(5)4-2-3-7;/h2-4,7H2,1H3,(H,9,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCJLBICZSOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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